(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one
Overview
Description
(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one is a synthetic organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a dichlorophenyl group, a methylphenylsulfonyl group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one typically involves the following steps:
Formation of the Dichlorophenylamine Intermediate: The starting material, 3,4-dichloroaniline, is reacted with an appropriate reagent to form the dichlorophenylamine intermediate.
Sulfonylation: The dichlorophenylamine intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group.
Butenone Formation: The final step involves the formation of the butenone moiety through a condensation reaction with an appropriate ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol or butane derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-3-((4-methylphenyl)sulfonyl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-((3,4-Dichlorophenyl)amino)-3-((4-methylphenyl)sulfonyl)but-3-EN-2-ol: Similar structure but contains a hydroxyl group instead of a ketone.
Uniqueness
(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one is unique due to the presence of both the dichlorophenyl and methylphenylsulfonyl groups, as well as the butenone moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
(Z)-4-(3,4-dichloroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-11-3-6-14(7-4-11)24(22,23)17(12(2)21)10-20-13-5-8-15(18)16(19)9-13/h3-10,20H,1-2H3/b17-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJQIQUCZLWBG-YVLHZVERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)Cl)Cl)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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